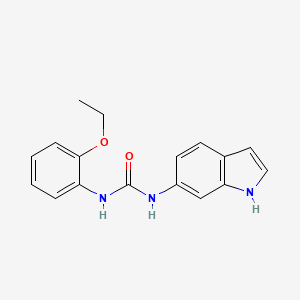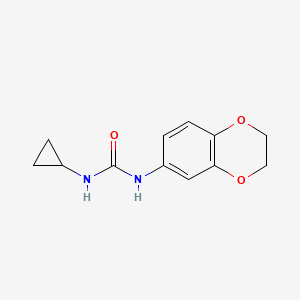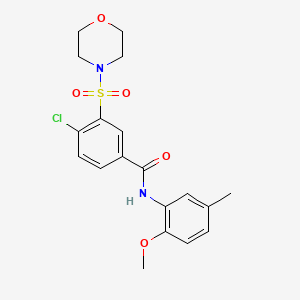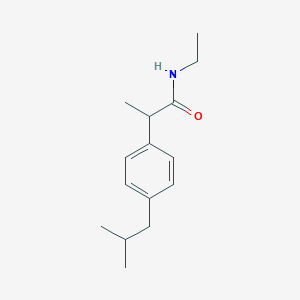![molecular formula C16H18N2O2 B4795269 (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4795269.png)
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine
Übersicht
Beschreibung
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine, also known as FMe-MIA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of tryptamine and has a unique chemical structure that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine is not fully understood. However, it is believed that the compound works by interacting with various receptors in the body, including the serotonin receptor and the TRPV1 receptor. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in water, making it easy to work with in aqueous solutions. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine. One potential area of research is the development of this compound as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in the treatment of chronic pain and cancer. Future research may also focus on the optimization of the synthesis method for this compound to improve its yield and purity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-13-4-5-16-15(9-13)12(10-18-16)6-7-17-11-14-3-2-8-20-14/h2-5,8-10,17-18H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHHZDWYPRRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-3,5-dimethylbenzamide](/img/structure/B4795206.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4795224.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)
![1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4795261.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4795272.png)

![1-(phenylsulfonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4795281.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![6-methyl-5-(4-methylphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795301.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)